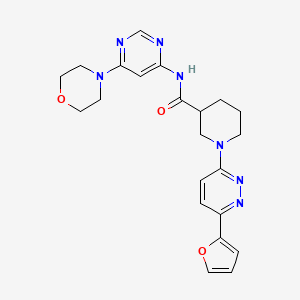
1-(6-(furan-2-yl)pyridazin-3-yl)-N-(6-morpholinopyrimidin-4-yl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(furan-2-yl)pyridazin-3-yl)-N-(6-morpholinopyrimidin-4-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C22H25N7O3 and its molecular weight is 435.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(6-(furan-2-yl)pyridazin-3-yl)-N-(6-morpholinopyrimidin-4-yl)piperidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of pharmacophoric elements, including a furan ring, pyridazine, morpholine, and piperidine moieties. These structural characteristics are believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer treatment. The following sections summarize key findings from various studies.
Anticancer Activity
- Mechanism of Action : The compound is proposed to function as an inhibitor of specific kinases involved in cancer cell proliferation. Its structural similarity to known kinase inhibitors suggests potential effectiveness against various cancer types.
- Cell Line Studies : In vitro studies have demonstrated that the compound exhibits cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer). The IC50 values for these cell lines range from 0.3 µM to 24 µM, indicating significant potency against tumor growth .
Comparative Biological Activity
The following table summarizes the biological activity of the compound compared to other known inhibitors:
| Compound Name | Targeted Kinase | IC50 (µM) | Cell Line Tested | Reference |
|---|---|---|---|---|
| This compound | EGFR/VGFR2 | 0.3 - 24 | MCF-7, HCT116, HePG-2 | |
| Compound 5i | EGFR/VGFR2 | 0.3 / 7.60 | MCF-7 | |
| Erlotinib | EGFR | 0.01 - 5 | Various |
Case Studies
- Study on MCF-7 Cells : A study evaluated the effects of the compound on MCF-7 cells and found that it significantly inhibited cell proliferation and induced apoptosis. The mechanism was linked to the disruption of the cell cycle and induction of DNA fragmentation .
- Dual Inhibition : The compound has been shown to act as a dual inhibitor of both EGFR and VGFR2 pathways, which are critical in tumor angiogenesis and growth. This dual action may enhance its therapeutic efficacy in treating resistant tumors .
Propriétés
IUPAC Name |
1-[6-(furan-2-yl)pyridazin-3-yl]-N-(6-morpholin-4-ylpyrimidin-4-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O3/c30-22(25-19-13-21(24-15-23-19)28-8-11-31-12-9-28)16-3-1-7-29(14-16)20-6-5-17(26-27-20)18-4-2-10-32-18/h2,4-6,10,13,15-16H,1,3,7-9,11-12,14H2,(H,23,24,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWFYIKUCOJERA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CO3)C(=O)NC4=CC(=NC=N4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














